Regiochemical Impact: 4-Methoxy vs. 5-Methoxy Substitution Patterns
The 4-methoxy substitution provides a distinctly different molecular shape and electronic distribution compared to the more common 5-methoxy analog (CAS 889944-21-2). The substitution position changes the vector of the methoxy group, altering its interaction with hydrophobic pockets and its influence on the indole NH pKa, which is critical for hydrogen bonding . While direct comparative IC50 data for these two specific compounds is not publicly available, class-level SAR for indole-3-carboxamide derivatives shows that moving a substituent from the 5- to the 4-position can lead to a complete loss or >10-fold gain in activity against targets like EGFR, depending on the specific target's binding site topology [1].
| Evidence Dimension | Regiochemical Specificity (Substituent Position) |
|---|---|
| Target Compound Data | 4-OCH3 substitution vector |
| Comparator Or Baseline | 5-OCH3 (CAS 889944-21-2) / Unsubstituted indole-3-carboximidamide (CAS 764600-87-5) |
| Quantified Difference | Not quantified for these specific pairs; activity cliffs are common in this scaffold class. |
| Conditions | In silico molecular property prediction and class-level SAR analysis [1]. |
Why This Matters
Selecting the wrong regioisomer can lead to a non-active compound, wasting research resources. The 4-methoxy compound is the sole entry point to this specific chemical space.
- [1] Design, Synthesis and Biological Evaluation of a Novel Series of Indole-3-Carboxamide Derivatives for Cancer Treatment as EGFR Inhibitors. Letters in Drug Design & Discovery, 2018, 15, 70-83. View Source
